(R)-1-(tetrahydrofuran-2-yl)ethanone

Chiral Purity Polarimetry Enantiomeric Excess

(R)-1-(Tetrahydrofuran-2-yl)ethanone (CAS 666203-86-7) is an enantiomerically pure chiral ketone consisting of a tetrahydrofuran ring directly substituted with an acetyl group at the 2-position. It belongs to the class of 2-acetyltetrahydrofurans, which serve as versatile intermediates in pharmaceutical and agrochemical syntheses.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 666203-86-7
Cat. No. B1419540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tetrahydrofuran-2-yl)ethanone
CAS666203-86-7
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCO1
InChIInChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m1/s1
InChIKeyKWBQKUZVJVKXHI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Tetrahydrofuran-2-yl)ethanone (CAS 666203-86-7): Procurement-Relevant Identity and Class Profile


(R)-1-(Tetrahydrofuran-2-yl)ethanone (CAS 666203-86-7) is an enantiomerically pure chiral ketone consisting of a tetrahydrofuran ring directly substituted with an acetyl group at the 2-position. It belongs to the class of 2-acetyltetrahydrofurans, which serve as versatile intermediates in pharmaceutical and agrochemical syntheses. The compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . Commercially available from multiple suppliers, this building block is typically offered at a minimum purity specification of 95% (GC/HPLC) and is classified as a flammable liquid requiring standard organic laboratory handling precautions .

Why the (R)-Enantiomer of 1-(Tetrahydrofuran-2-yl)ethanone Cannot Be Substituted by Racemate or (S)-Form


The (R)-enantiomer, the racemate (CAS 25252-64-6), and the (S)-enantiomer (CAS 131328-27-3) share identical molecular formulas, molecular weights (114.14 g/mol), densities (~1.028 g/cm³), and boiling points (~174.5 °C) [1]. These physical similarities render them indistinguishable by standard GC or refractive index checks, creating a high risk of unintended substitution. However, the tetrahydrofuran ring's C2 stereocenter dictates the three-dimensional orientation of the acetyl group, a critical determinant of molecular recognition in asymmetric catalysis and drug-receptor interactions. In the synthesis of the broad-spectrum β-lactam antibiotic faropenem, only the (2R)-tetrahydrofuran-2-yl moiety provides the correct absolute stereochemistry required for the drug's characteristic bactericidal activity and β-lactamase stability; use of the racemate or (S)-enantiomer would produce diastereomeric mixtures that fail to meet pharmacopoeial identity and potency specifications [2][3]. Therefore, physical-property-based interchangeability does not guarantee functional equivalence.

Quantitative Differentiation Evidence for (R)-1-(Tetrahydrofuran-2-yl)ethanone Against In-Class Alternatives


Enantiomeric Excess and Specific Rotation: Distinguishing the (R)-Enantiomer from the Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 666203-86-7) is characterized by a specific rotation ([α]D) of +55.0° (c=1, CHCl3), while the (S)-enantiomer (CAS 131328-27-3) exhibits an equal and opposite rotation of -55.0° (c=1, CHCl3) . The racemate (CAS 25252-64-6) shows no net optical rotation (0°). For pharmaceutical procurement, an industrial preparation method disclosed in patent CN105566257A demonstrates that the (R)-enantiomer can be manufactured with an optical purity (enantiomeric excess) of 99.3% and chemical purity exceeding 98%, while achieving yields above 70% [1]. This quantifiable stereochemical purity is a verifiable certificate-of-analysis (CoA) parameter that cannot be matched by the racemate, which has, by definition, an optical purity of 0% ee.

Chiral Purity Polarimetry Enantiomeric Excess

Regulatory Synthetic Gatekeeping: The (R)-Enantiomer is the Mandatory Intermediate for Faropenem Antibiotic Manufacturing

The antimicrobially active pharmaceutical ingredient (API) faropenem (CAS 106560-14-9) is defined by its (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid structure [1]. The (2R) configuration at the tetrahydrofuran ring directly derives from (R)-1-(tetrahydrofuran-2-yl)ethanone (CAS 666203-86-7) as the chiral building block. Faropenem sodium hemipentahydrate (CAS 158365-51-6) is a clinically approved broad-spectrum oral antibiotic; any deviation from the (R)-configuration in the intermediate would produce diastereomeric impurities that are pharmacopoeially unacceptable and could compromise the drug's β-lactamase resistance profile [2]. No alternative enantiomer or racemate can serve as a regulatory substitutable input in faropenem sodium manufacturing without introducing new, potentially toxic, stereoisomeric impurities that would require full toxicological qualification. This regulatory-synthetic lock-in constitutes a procurement-critical differentiation.

Faropenem Synthesis Beta-Lactam Antibiotic GMP Intermediate

Chiral Auxiliary and Asymmetric Synthesis: Quantifiable Advantage in Enantioselective Transformations

Both enantiomers of 1-(tetrahydrofuran-2-yl)ethanone have been employed as P2 ligands in the design of HIV-1 protease inhibitors, where the absolute configuration critically determines hydrogen bonding and van der Waals interactions with the S2 subsite of the enzyme [1]. In a study on substituted tetrahydrofuran-derived HIV-1 protease inhibitors, the (R)- and (S)-configured tetrahydrofuran derivatives were synthesized in optically active forms using lipase-PS-catalyzed enzymatic resolution, demonstrating that the correct enantiomer is essential for achieving high-affinity binding [1]. While head-to-head Ki data for the bare building block versus its enantiomer are not available, the class-level evidence from advanced HIV-1 protease inhibitor SAR studies establishes that the stereochemistry at the tetrahydrofuran C2 position is a binary switch for target engagement. In asymmetric catalysis, the (R)-enantiomer can induce predictable stereochemical outcomes via chirality transfer, whereas the racemate would lead to a statistical mixture of diastereomeric products.

Chiral Auxiliary Asymmetric Synthesis Enantioselective

Validated Application Scenarios Where (R)-1-(Tetrahydrofuran-2-yl)ethanone Demonstrates Procurement-Advantaged Performance


GMP-Compliant Faropenem Sodium API Manufacturing

The unambiguous (2R) configuration of this compound is a pharmacopoeial requirement for faropenem sodium synthesis. Procurement of the (R)-enantiomer with chemical purity ≥98% and optical purity ≥99% ee (as demonstrated by patent CN105566257A) ensures direct drop-in usability in the registered synthetic route, eliminating the need for costly chiral resolution steps and minimizing diastereomeric impurity burden in the final API [1]. Substitution with the racemate or (S)-enantiomer would introduce stereoisomeric impurities that are not qualified under current regulatory filings and would require full re-validation of the manufacturing process.

Stereochemical Building Block for HIV-1 Protease Inhibitor Discovery

The enantiopure (R)-tetrahydrofuran-2-yl scaffold has been validated as the correct stereochemical P2 ligand for achieving high-affinity binding to the HIV-1 protease S2 subsite [2]. When constructing focused libraries of substituted tetrahydrofuran-based inhibitors, procurement of the (R)-enantiomer guarantees the correct absolute stereochemistry at the key C2 position, enabling reliable SAR interpretation and avoiding the confounding effects of the inactive (S)-enantiomer. The compound's availability at 95%+ purity from multiple vendors with full CoA documentation supports reproducible library synthesis.

Asymmetric Synthesis and Chiral Auxiliary Applications

In enantioselective transformations requiring a well-defined chiral ketone building block, the (R)-enantiomer provides a predictable stereochemical outcome via chirality transfer. The verified specific rotation of +55.0° (c=1, CHCl3) serves as a rapid in-house quality check to confirm enantiomeric integrity before use in stereosensitive reactions. This is particularly valuable for medicinal chemistry teams synthesizing single-enantiomer drug candidates where stereochemical purity directly impacts biological readouts .

Quote Request

Request a Quote for (R)-1-(tetrahydrofuran-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.